molecular formula C8H12N2O B13588232 1-(3-Methoxypyridin-2-yl)ethan-1-amine

1-(3-Methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B13588232
M. Wt: 152.19 g/mol
InChI Key: HCGUGLVPOSXMMM-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-2-yl)ethan-1-amine is an organic compound with a molecular formula of C8H12N2O It features a pyridine ring substituted with a methoxy group at the third position and an ethanamine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxypyridin-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-methoxypyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methoxypyridin-2-yl)ethan-1-amine exerts its effects depends on its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxypyridin-3-yl)ethan-1-amine
  • 1-(4-Methoxypyridin-2-yl)ethan-1-amine
  • 1-(3-Methoxypyridin-4-yl)ethan-1-amine

Uniqueness: 1-(3-Methoxypyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the ethanamine side chain can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)8-7(11-2)4-3-5-10-8/h3-6H,9H2,1-2H3

InChI Key

HCGUGLVPOSXMMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)OC)N

Origin of Product

United States

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